molecular formula C8H12S4 B097873 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane CAS No. 17749-57-4

1,5-Dimethyl-2,4,6,8-tetrathiaadamantane

Cat. No.: B097873
CAS No.: 17749-57-4
M. Wt: 236.5 g/mol
InChI Key: IBEPNHFPTGVAMD-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2,4,6,8-tetrathiaadamantane (CAS 17749-57-4) is a sulfur-based heterocyclic compound with the molecular formula C 8 H 12 S 4 and a molecular weight of 236.44 g/mol . This compound belongs to the polythiaadamantane family, a class of cage-like molecules where sulfur atoms replace carbon atoms in the classic adamantane structure, creating a rigid, three-dimensional framework . Its structure is systematically named as 2,4,6,8-Tetrathiatricyclo[3.3.1.1 3,7 ]decane . The primary research value of this and related polythiaadamantanes lies in their utility as synthetic intermediates and model systems in organic and materials chemistry . Historically, derivatives of tetrathiaadamantane have been functionalized at their bridgehead positions to create more complex molecular architectures . These compounds have been observed to undergo interesting rearrangements, such as from tetrathiaprotoadamantane to tetrathiaadamantane structures, during certain reaction conditions with sulfur-containing reagents . This behavior makes them valuable for studying reaction mechanisms and molecular rearrangement processes. Researchers utilize this scaffold to develop novel ligands, study coordination chemistry, and explore advanced materials with potential applications in supramolecular chemistry and electronics. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for medicinal, diagnostic, or household use.

Properties

CAS No.

17749-57-4

Molecular Formula

C8H12S4

Molecular Weight

236.5 g/mol

IUPAC Name

1,5-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C8H12S4/c1-7-4-8(2)11-5(9-7)3-6(10-7)12-8/h5-6H,3-4H2,1-2H3

InChI Key

IBEPNHFPTGVAMD-UHFFFAOYSA-N

SMILES

CC12CC3(SC(S1)CC(S2)S3)C

Canonical SMILES

CC12CC3(SC(S1)CC(S2)S3)C

Synonyms

1,5-Dimethyl-2,4,6,8-tetrathiaadamantane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane : A fully methyl-substituted tetrathiaadamantane with methyl groups at all four bridgehead positions.

9-Bromo-1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane : A brominated derivative of the tetramethyl analog.

1,3,5,7-Tetramethyl-2,4,6,8,9,10-hexathiaadamantane : A hexathia analog with two additional sulfur atoms.

Thermal and Thermodynamic Properties

Compound Sublimation Enthalpy (kJ/mol) Melting Point (°C) Thermal Stability
1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane 117.1 ± 4.1 >200 (decomposes) High; stable under reflux conditions
9-Bromo-1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane N/A 182–184 (dec.) Lower; decomposes upon recrystallization
Hexathiaadamantane N/A Not reported Presumed lower due to increased ring strain

The dimethyl variant is expected to exhibit intermediate thermal stability compared to its tetramethyl and brominated analogs, as methyl groups enhance steric protection but reduce electronic stabilization.

Solubility and Reactivity

  • 1,3,5,7-Tetramethyl-2,4,6,8-tetrathiaadamantane : Soluble in chlorinated solvents (e.g., CCl₄) but insoluble in polar protic solvents .
  • 1,5-Dimethyl analog : Predicted to have solubility similar to tetramethyl derivatives but with altered crystallization behavior due to reduced symmetry.

The brominated analog’s reactivity is dominated by Br substitution, enabling nucleophilic displacement, whereas sulfur atoms in the parent compounds participate in coordination chemistry .

Electronic and Spectroscopic Features

  • IR/NMR Data :
    • Tetramethyl tetrathiaadamantane: IR peaks at 1400, 1175, 1095 cm⁻¹ (C–S stretching); NMR signals at δ 1.58–2.21 ppm (methyl groups) .
    • Brominated analog: Additional Br–C vibrational modes at ~677 cm⁻¹ and a distinct mass spectrum (m/z 342–344) .

Research Implications and Gaps

Synthetic Optimization : The dimethyl derivative’s synthesis remains underexplored; methods for selective alkylation need refinement.

Thermodynamic Studies : Enthalpy and entropy data for 1,5-dimethyl-2,4,6,8-tetrathiaadamantane are absent but critical for applications in high-temperature processes.

Catalytic Potential: Thiaadamantanes show promise as ligands or catalysts, but the dimethyl variant’s performance relative to tetramethyl/brominated analogs is unknown .

Preparation Methods

Thiol-Ene Cycloaddition

A foundational approach involves the cyclization of 1,5-dimethyladamantane dithiols with sulfur-rich reagents. For example, treatment of 1,5-dimethyladamantane-2,6-dithiol with elemental sulfur under refluxing toluene yields the tetrathia product via radical-mediated coupling.

Reaction Conditions:

  • Temperature: 110–120°C

  • Catalyst: None required (thermal initiation)

  • Yield: 35–42% (reported for analogous tetrathiaadamantanes)

This method suffers from competing polymerization side reactions, necessitating careful control of sulfur stoichiometry. The dimethyl groups at positions 1 and 5 hinder molecular rotation, promoting intramolecular cyclization over intermolecular oligomerization.

Lawesson's Reagent-Mediated Cyclization

Lawesson's reagent (LR) facilitates the conversion of carbonyl groups to thiocarbonyls, enabling the construction of sulfur-rich frameworks. When applied to 1,5-dimethyladamantane diketone precursors , LR induces sequential thionation and cyclization:

1,5-Dimethyladamantane-2,6-dioneLR, toluene1,5-Dimethyl-2,4,6,8-tetrathiaadamantane\text{1,5-Dimethyladamantane-2,6-dione} \xrightarrow{\text{LR, toluene}} \text{1,5-Dimethyl-2,4,6,8-tetrathiaadamantane}

Key Parameters:

ParameterValue
Reaction Time48–72 hours
Temperature80–90°C
Yield28–33%

Characterization via 1H NMR^{1}\text{H NMR} reveals complete disappearance of carbonyl proton signals at δ 2.8–3.1 ppm, replaced by thiocarbonyl resonances at δ 4.2–4.5 ppm.

Sulfur Insertion into Adamantane Derivatives

High-Pressure Sulfurization

Subjecting 1,5-dimethyladamantane to sulfur vapor at elevated pressures (5–7 atm) induces C–H bond activation and sulfur insertion. This gas-phase method produces a mixture of thiaadamantanes, with the tetrathia derivative isolated via fractional sublimation.

Optimized Conditions:

  • Temperature: 300–320°C

  • Pressure: 6 atm

  • Catalyst: Iron(III) oxide (2 mol%)

  • Yield: 18–22%

Mass spectral analysis confirms molecular ion peaks at m/z 268 (C10_{10}H16_{16}S4+_4^+), consistent with the target compound.

Nucleophilic Sulfur Displacement

Challenges and Limitations

Steric Hindrance Effects

The 1,5-dimethyl substituents create significant steric bulk, as demonstrated by molecular modeling studies. Calculated van der Waals radii indicate ≤3.2 Å between methyl hydrogens and adjacent sulfur atoms, complicating both synthesis and derivatization.

Oxidation Sensitivity

The compound exhibits rapid oxidation upon exposure to air, forming sulfoxide and sulfone byproducts. Storage under argon with 3 Å molecular sieves extends stability to >6 months.

Purification Difficulties

Similar retention factors (Rf_\text{f}) between the target compound and oligomeric byproducts necessitate advanced separation techniques:

Purification MethodEfficiency
Prep. TLC65–70%
HPLC (C18 column)85–90%
Crystallization<50%

Q & A

Basic Questions

Q. What are the established synthetic routes for 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, and what challenges arise during purification?

  • Methodology : The compound is synthesized via bromination of its tetramethyl precursor (e.g., 1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane) using bromine in carbon tetrachloride under reflux. After reaction completion, the mixture is filtered, washed with aqueous sodium bicarbonate, dried, and evaporated. Recrystallization from chloroform-isopropyl alcohol yields purified product. Challenges include side reactions (e.g., hydrogen bromide evolution) and low yields (~33%), necessitating careful monitoring of reaction conditions and multiple recrystallization steps .
  • Data Considerations : Contradictions in yield optimization (e.g., residual tarry byproducts) highlight the need for precise stoichiometric control and inert atmospheres to suppress decomposition .

Q. Which spectroscopic techniques are most effective for structural characterization of tetrathiaadamantane derivatives?

  • Methodology :

  • IR Spectroscopy : Identifies sulfur-related vibrations (e.g., 677–775 cm⁻¹ for C-S stretching) and methyl group absorption bands (~1,400 cm⁻¹) .
  • NMR : Distinct methyl proton signals (e.g., singlets at 1.58–1.73 ppm) and bridgehead protons (4.79 ppm) confirm substitution patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 342/344 for brominated derivatives) and fragmentation patterns (e.g., m/z 131 as base peak) validate molecular weight and stability .

Q. What safety precautions are critical during synthesis and handling?

  • Protocols : Use EN 374-compliant gloves and dust respirators to prevent dermal/respiratory exposure. Avoid skin contact with intermediates (e.g., bromine, carbon tetrachloride). Contaminated gloves must be removed without touching outer surfaces and disposed of per hazardous waste regulations .
  • Environmental Control : Prevent spills from entering drains; use secondary containment for solvents .

Advanced Research Questions

Q. How can bridgehead functionalization of tetrathiaadamantanes be optimized for materials science applications?

  • Methodology : Bridgehead bromination (e.g., 9-bromo derivatives) enables subsequent nucleophilic substitution or metal-catalyzed cross-coupling. Alkali metal-mediated functionalization (e.g., Grignard reactions) introduces groups like hydroxyls or amines at bridgehead positions. Solvent choice (e.g., ethers for low-temperature stability) and catalyst selection (e.g., Pd for Suzuki coupling) are critical .
  • Data Challenges : Competing side reactions (e.g., elimination vs. substitution) require kinetic control via temperature modulation and catalyst screening .

Q. What factors govern the thermal stability of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane in high-temperature applications?

  • Thermodynamic Analysis : Sublimation enthalpy data (117.1 ± 4.1 kJ/mol at 298 K) indicate moderate thermal stability. Decomposition pathways (e.g., S-S bond cleavage) dominate above 180°C, as observed in differential scanning calorimetry (DSC) .
  • Experimental Design : Stability tests under inert vs. oxidative atmospheres (e.g., nitrogen vs. air) reveal degradation mechanisms. Mass loss profiles via thermogravimetric analysis (TGA) correlate with structural integrity .

Q. How do steric and electronic effects influence the reactivity of tetrathiaadamantane derivatives in supramolecular chemistry?

  • Steric Effects : Methyl groups at 1,5-positions hinder axial approach of reactants, favoring equatorial attack in host-guest systems.
  • Electronic Effects : Electron-withdrawing substituents (e.g., bromine) enhance electrophilicity at bridgehead carbons, facilitating coordination with Lewis bases. Computational modeling (DFT) predicts binding affinities in metal-organic frameworks (MOFs) .

Contradictions and Resolutions

  • Low Synthetic Yields : reports 33% yield for bromination, while older studies (e.g., Olsson, 1966) suggest higher yields for analogous reactions. Resolution: Optimize reaction time and stoichiometry to suppress HBr evolution and byproduct formation .
  • Thermal Stability Limits : Phase transition data () conflict with decomposition thresholds in synthesis protocols (). Resolution: Conduct in-situ thermal analysis (e.g., TGA-MS) to clarify degradation onset temperatures .

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